

Application Notes and Protocols: In Vivo Pharmacology of Small Molecule HPK1 Inhibitors

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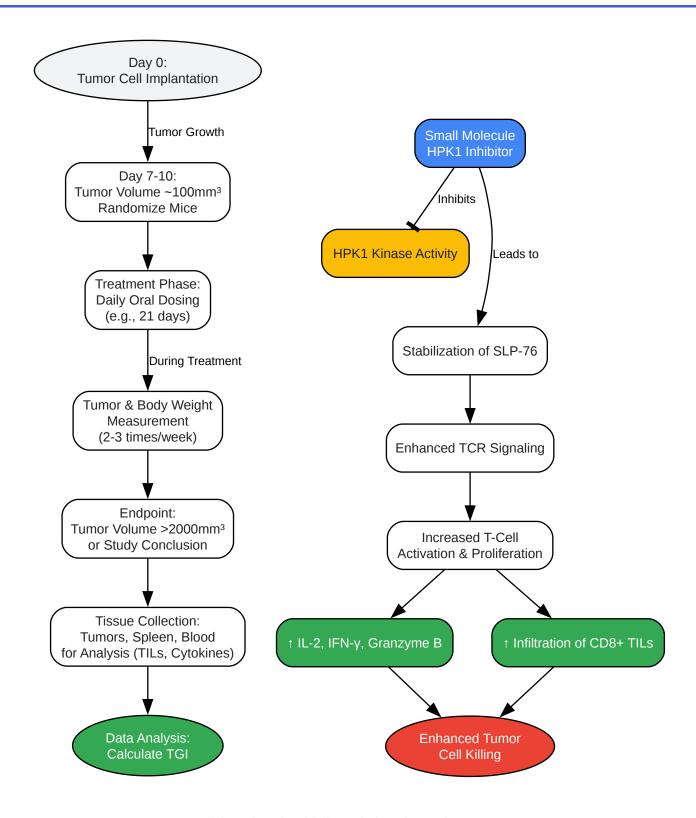
Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, such as SLP-76, leading to their degradation.[4][5] This action dampens T-cell activation, proliferation, and cytokine production, effectively acting as an intracellular immune checkpoint. [5][6][7] The inhibition of HPK1 is a promising therapeutic strategy in immuno-oncology, aiming to enhance the body's own immune system to fight cancer by removing this natural brake on T-cell activity.[8][9][10] Genetic studies in mice, using either HPK1 knockout or kinase-dead models, have demonstrated enhanced anti-tumor immunity and tumor growth inhibition, supporting HPK1's value as a therapeutic target.[2][3][10]

Signaling Pathway and Mechanism of Action

HPK1 negatively regulates T-cell activation through a well-defined signaling cascade. The diagram below illustrates the key events following T-cell receptor (TCR) stimulation and the intervention point for small molecule HPK1 inhibitors.





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References

- 1. Highly potent, orally active novel small-molecule HPK1 inhibitor DS21150768 induces anti-tumor responses in multiple syngeneic tumor mouse models PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 3. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 10. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation PMC [pmc.ncbi.nlm.nih.gov]
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